Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to a thiazolidine ring substituted with a 3-fluorophenyl group
Preparation Methods
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioketone.
Coupling of the Fluorophenyl Group:
Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its optoelectronic properties, making it a candidate for use in organic photovoltaics and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone can be compared with other similar compounds:
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, affecting their chemical and biological properties.
Thiazolidine Derivatives: Compounds with thiazolidine rings are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-3-1-2-11(8-12)16-20(6-7-22-16)15(21)10-4-5-13-14(9-10)19-23-18-13/h1-5,8-9,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSMAQVDJLLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=NSN=C3C=C2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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